molecular formula C20H20N2O3 B2481955 (E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-phenylprop-2-enamide CAS No. 357989-70-9

(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-phenylprop-2-enamide

Cat. No.: B2481955
CAS No.: 357989-70-9
M. Wt: 336.391
InChI Key: FGUQXLFUAPRIIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-phenylprop-2-enamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including a cyano group, a methoxy group, and a propan-2-yloxyphenyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-phenylprop-2-enamide typically involves the following steps:

    Formation of the starting materials: The synthesis begins with the preparation of the key starting materials, which include 3-methoxy-4-propan-2-yloxybenzaldehyde and N-phenylprop-2-enamide.

    Condensation reaction: The key step in the synthesis is the condensation reaction between 3-methoxy-4-propan-2-yloxybenzaldehyde and N-phenylprop-2-enamide in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. This reaction leads to the formation of the desired this compound.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch reactors: These are used for the controlled addition of reactants and precise control of reaction conditions.

    Continuous flow reactors: These allow for the continuous production of the compound with consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-phenylprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-phenylprop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interfering with cellular processes: Such as DNA replication or protein synthesis, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-(3-methoxyphenyl)-N-phenylprop-2-enamide: Lacks the propan-2-yloxy group, resulting in different chemical properties.

    (E)-2-cyano-3-(4-propan-2-yloxyphenyl)-N-phenylprop-2-enamide: Lacks the methoxy group, leading to variations in reactivity and biological activity.

Uniqueness

(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-phenylprop-2-enamide is unique due to the presence of both methoxy and propan-2-yloxy groups, which contribute to its distinct chemical and biological properties. These structural features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-14(2)25-18-10-9-15(12-19(18)24-3)11-16(13-21)20(23)22-17-7-5-4-6-8-17/h4-12,14H,1-3H3,(H,22,23)/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUQXLFUAPRIIN-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.